molecular formula C11H12N2O3 B14009195 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid

6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid

Cat. No.: B14009195
M. Wt: 220.22 g/mol
InChI Key: YFTIAFBUHXVGDC-UHFFFAOYSA-N
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Description

6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a hydroxyl group at the 6th position, a propyl group at the 3rd position, and a carboxylic acid group at the 5th position on the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with propylhydrazine, followed by cyclization and subsequent functional group modifications to introduce the hydroxyl and carboxylic acid groups.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Types of Reactions:

    Oxidation: The hydroxyl group at the 6th position can undergo oxidation to form a ketone.

    Reduction: The nitro group in the precursor can be reduced to an amine before cyclization.

    Substitution: The propyl group can be introduced through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products:

    Oxidation Products: 6-oxo-3-propyl-1H-indazole-5-carboxylic acid.

    Reduction Products: 3-propyl-1H-indazole-5-carboxylic acid.

Scientific Research Applications

6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    6-Hydroxy-1H-indazole-5-carboxylic acid: Lacks the propyl group, which may affect its biological activity and binding properties.

    3-Propyl-1H-indazole-5-carboxylic acid: Lacks the hydroxyl group, which may influence its solubility and reactivity.

    6-Hydroxy-3-methyl-1H-indazole-5-carboxylic acid: Has a methyl group instead of a propyl group, potentially altering its steric and electronic properties.

Uniqueness: 6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid is unique due to the specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of both the hydroxyl and propyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological targets, synthesis methods, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing indazole derivatives as starting materials. The compound can be synthesized through methods that include the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in methanol under controlled conditions, yielding high purity and yield rates .

Inhibition of cPLA2α

One of the significant biological activities of this compound is its inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme plays a crucial role in the inflammatory response, making it a target for anti-inflammatory drugs. Studies have shown that this compound exhibits moderate inhibitory activity against cPLA2α, with varying potency depending on structural modifications .

CompoundIC50 (μM)Metabolic Stability (%)
This compound2984
Reference Inhibitor (ARC-70484XX)0.0065-

The S-enantiomer of related compounds has been found to be twice as active as its R counterpart, indicating that stereochemistry plays a crucial role in the activity of these compounds .

Antibacterial Activity

Recent studies have also explored the antibacterial properties of indazole derivatives, including this compound. The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial potential, particularly when compared to standard antibiotics like penicillin.

Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)
Staphylococcus aureus1550
Escherichia coli1275

These results suggest that the compound could be further developed as an antibacterial agent .

Case Studies

A study published in Organic & Biomolecular Chemistry evaluated various indazole derivatives for their cPLA2α inhibition and metabolic stability. The findings indicated that while modifications to the indazole structure can enhance stability, they may also reduce inhibitory potency against cPLA2α .

Another research highlighted the antibacterial efficacy of indazole derivatives, demonstrating that increasing the concentration of these compounds correlates with an increased zone of inhibition against targeted bacteria. This suggests a dose-dependent relationship that could be exploited in therapeutic applications .

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group at position 5 undergoes classical acid-derived reactions:

  • Amidation : Reacts with amines (e.g., benzylamine) using coupling agents like HBTU or EDC/DMAP in acetonitrile or DMF, yielding amides (e.g., 6-hydroxy-3-propyl-1H-indazole-5-carboxamide) .

  • Esterification : Forms methyl or benzyl esters via acid-catalyzed reactions with alcohols (e.g., methanol) or Mitsunobu conditions .

Table 1: Representative Reactions of the Carboxylic Acid Group

Reaction TypeReagents/ConditionsProduct ExampleYieldSource
AmidationHBTU, DIPEA, DMF, RT, 16h5-Carboxamide derivatives32-65%
EsterificationMeOH/H+ or EDC/DMAP, MeCN, RTMethyl/benzyl esters64.8%

Hydroxyl Group Modifications

The 6-hydroxy group participates in:

  • Alkylation : Reacts with alkyl halides (e.g., isopropyl iodide) under basic conditions (NaH/DMF) to form ethers .

  • Acylation : Forms acetates or benzoates using acetyl chloride or anhydrides in pyridine.

Key Mechanistic Insight :
The hydroxyl group’s acidity (pKa ~9-10) facilitates deprotonation under mild basic conditions, enhancing nucleophilic reactivity for SN2 or acylation pathways .

Indazole Ring Functionalization

The indazole core undergoes electrophilic substitutions:

  • Halogenation : Chlorination at position 3 using N-chlorosuccinimide (NCS) in DMF .

  • Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups, primarily at position 4 due to directing effects.

Table 2: Ring Substitution Reactions

ReactionReagentsPositionProductConditionsSource
ChlorinationNCS, DMF, RT, 18hC-33-Chloro derivativesRoom temperature
NitrationHNO3/H2SO4, 0–5°CC-44-Nitro-6-hydroxy-3-propylindazoleLow temperature

Redox Reactions

  • Oxidation : The hydroxyl group can be oxidized to a ketone using DDQ or Mn-based catalysts, though this is less common due to competing decarboxylation .

  • Reduction : Borohydrides (e.g., LiAlH4) reduce carboxylic acids to alcohols, but selective reduction requires protecting groups .

Biological Activity and Derivatives

Derivatives of this compound show potential as kinase inhibitors and anti-inflammatory agents. For example, carbamate analogs exhibit micromolar IC50 values against cytosolic phospholipase A2α (cPLA2α), with enantiomeric activity differences noted (S-enantiomer > R-enantiomer) .

Critical Note : Industrial-scale syntheses prioritize metal-catalyzed reactions (e.g., Cu(OAc)2) for efficiency, though specific protocols for this compound require further optimization .

Stability and Handling

  • Thermal Stability : Decomposes above 246°C (flash point) .

  • Storage : Stable under inert gas at −20°C in sealed containers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone or aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst yields structurally similar indazole-carboxylic acids . Optimization involves adjusting reflux duration (2.5–5 hours), stoichiometric ratios (e.g., 0.1 mol substrate to 0.11 mol aldehyde), and recrystallization solvents (e.g., DMF/acetic acid mixtures). Purity is validated via HPLC (≥98% by protocols in ).

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent positions, while FTIR confirms functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) determines molecular weight accuracy. HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity, as outlined in pharmacopeial standards .

Q. How can researchers address solubility challenges in biological assays?

  • Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies should test pH-dependent solubility (e.g., phosphate buffers at pH 4.5–7.4) and stability under assay conditions (e.g., 37°C for 24 hours) .

Advanced Research Questions

Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?

  • Methodological Answer : Discrepancies arise from dynamic conformers in solution vs. solid-state structures. Cross-validate using X-ray crystallography for absolute configuration and computational modeling (DFT for NMR chemical shift predictions). For example, highlights crystal structure analysis of indazole derivatives to resolve tautomerism or rotational isomerism .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement process analytical technology (PAT) to monitor reaction progress (e.g., in situ FTIR for intermediate formation). Statistical design of experiments (DoE) identifies critical parameters (e.g., catalyst loading, temperature). Reproducibility is enhanced by strict control of anhydrous conditions and reagent purity (≥99%, per guidelines) .

Q. How can researchers evaluate the compound’s stability under oxidative or hydrolytic stress?

  • Methodological Answer : Accelerated stability studies under ICH guidelines:

  • Oxidative stress : Expose to 3% H₂O₂ at 40°C for 24 hours.
  • Hydrolytic stress : Test in buffers at pH 1.2 (HCl) and pH 9.0 (borate).
    Analyze degradation products via LC-MS and quantify parent compound loss using validated HPLC methods .

Q. What in vitro models are suitable for probing its bioactivity, and how can off-target effects be minimized?

  • Methodological Answer : Use cell lines with relevant receptors (e.g., HEK293 for GPCR screening) and include controls for non-specific binding (e.g., 10 µM cold ligand competition). Dose-response curves (0.1–100 µM) with triplicate replicates reduce variability. Off-target effects are assessed via kinase profiling panels or CRISPR-Cas9 knockout models .

Q. Data Analysis & Reproducibility

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : Re-evaluate docking parameters (e.g., protein flexibility, solvation effects) using molecular dynamics simulations. Validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues). emphasizes reconciling in silico models with SPR (surface plasmon resonance) binding affinity measurements .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in enzyme inhibition assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using nonlinear regression (e.g., GraphPad Prism). Account for assay variability via ANOVA with post-hoc Tukey tests. Report Hill slopes to assess cooperativity, as per ’s standardization protocols .

Q. Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in vivo studies?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in rodents). Use PPE (gloves, respirators) to prevent exposure to airborne particulates. Store at -20°C in airtight containers with desiccants to prevent hydrolysis .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-2-3-8-6-4-7(11(15)16)10(14)5-9(6)13-12-8/h4-5,14H,2-3H2,1H3,(H,12,13)(H,15,16)

InChI Key

YFTIAFBUHXVGDC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NNC2=CC(=C(C=C21)C(=O)O)O

Origin of Product

United States

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